3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride
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Overview
Description
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a bicyclic compound with the molecular formula C5H12Cl2N2. It is a derivative of piperazine and is known for its unique structure, which includes two nitrogen atoms in a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 1,3-diaminopropane with 1,3-dichloropropane in the presence of a base such as sodium hydroxide can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a ligand for opioid receptors, where it exhibits high affinity and selectivity towards mu-opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding site, modulating receptor activity and producing pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride: A methylated derivative with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12Cl2N2 |
---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H |
InChI Key |
ZJRWKRNGIFFOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1N2.Cl.Cl |
Origin of Product |
United States |
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